![molecular formula C20H19NO2 B14518701 {2-[(2,3-Dimethylnaphthalen-1-yl)amino]phenyl}acetic acid CAS No. 62809-27-2](/img/structure/B14518701.png)
{2-[(2,3-Dimethylnaphthalen-1-yl)amino]phenyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((2,3-Dimethylnaphthalen-1-yl)amino)phenyl)acetic acid is an organic compound with a complex structure that includes a naphthalene ring substituted with dimethyl groups and an amino group connected to a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2,3-Dimethylnaphthalen-1-yl)amino)phenyl)acetic acid typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative, which undergoes nitration to introduce nitro groups. Subsequent reduction of the nitro groups to amino groups is followed by coupling with a phenylacetic acid derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2-((2,3-Dimethylnaphthalen-1-yl)amino)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the amino group or other reducible functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as halogens or alkyl groups .
Scientific Research Applications
2-(2-((2,3-Dimethylnaphthalen-1-yl)amino)phenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of 2-(2-((2,3-Dimethylnaphthalen-1-yl)amino)phenyl)acetic acid involves its interaction with molecular targets in biological systems. The amino group and aromatic rings allow it to bind to specific proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-((2,3-Dimethylnaphthalen-1-yl)amino)benzoic acid: Similar structure but with a benzoic acid moiety instead of phenylacetic acid.
2-(2-((2,3-Dimethylnaphthalen-1-yl)amino)phenyl)propanoic acid: Similar structure but with a propanoic acid moiety.
Uniqueness
2-(2-((2,3-Dimethylnaphthalen-1-yl)amino)phenyl)acetic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
62809-27-2 |
|---|---|
Molecular Formula |
C20H19NO2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-[2-[(2,3-dimethylnaphthalen-1-yl)amino]phenyl]acetic acid |
InChI |
InChI=1S/C20H19NO2/c1-13-11-15-7-3-5-9-17(15)20(14(13)2)21-18-10-6-4-8-16(18)12-19(22)23/h3-11,21H,12H2,1-2H3,(H,22,23) |
InChI Key |
XQOWIASRCZVDRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1C)NC3=CC=CC=C3CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


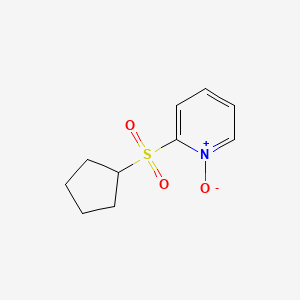
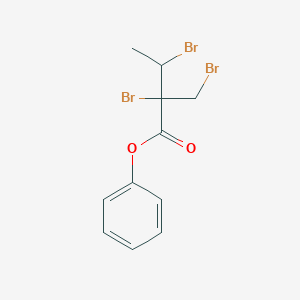
![Ethyl [2-(nitrooxy)ethyl]phosphonate](/img/structure/B14518629.png)
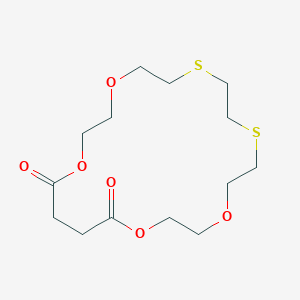
![(1R,2R)-2-[(3-Methylphenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B14518638.png)
![2-{2-[4-(Bromomethyl)phenyl]ethenyl}benzonitrile](/img/structure/B14518651.png)
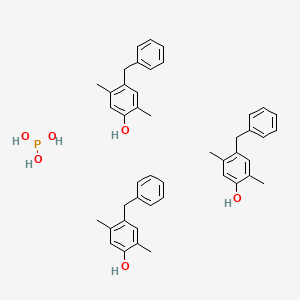
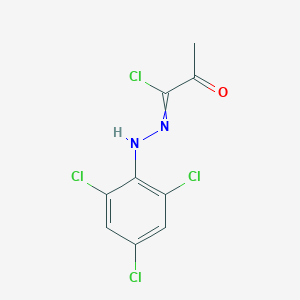
![2-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-4-nitrobenzene](/img/structure/B14518661.png)
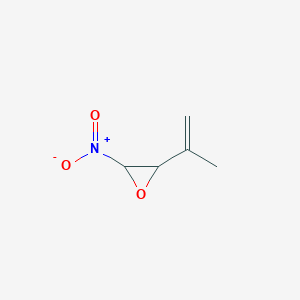
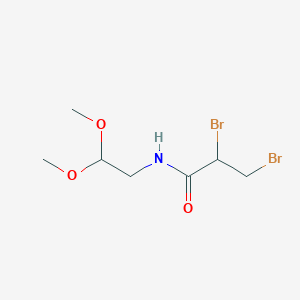
![Spiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride](/img/structure/B14518687.png)
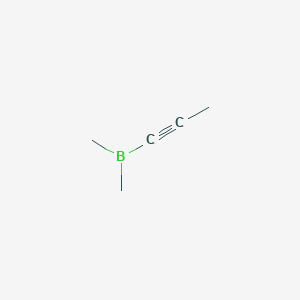
![1-Butoxy-4-[1-(4-methoxyphenyl)-2-methylpropyl]benzene](/img/structure/B14518698.png)
